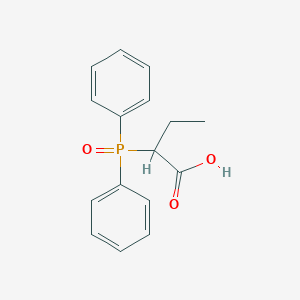

2-Diphenylphosphorylbutanoic acid

Beschreibung

2-Diphenylphosphorylbutanoic acid is a organophosphorus compound characterized by a butanoic acid backbone substituted with a diphenylphosphoryl group (-PO(Ph)₂) at the second carbon. This structure imparts unique electronic and steric properties, making it valuable in catalysis, ligand design, and medicinal chemistry. The phosphoryl group (P=O) enhances acidity compared to unmodified carboxylic acids, while the phenyl groups contribute to hydrophobicity and π-π interactions.

Eigenschaften

CAS-Nummer |

5307-50-6 |

|---|---|

Molekularformel |

C16H17O3P |

Molekulargewicht |

288.28 g/mol |

IUPAC-Name |

2-diphenylphosphorylbutanoic acid |

InChI |

InChI=1S/C16H17O3P/c1-2-15(16(17)18)20(19,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15H,2H2,1H3,(H,17,18) |

InChI-Schlüssel |

FUVUTQFTUFYTAS-UHFFFAOYSA-N |

SMILES |

CCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Kanonische SMILES |

CCC(C(=O)O)P(=O)(C1=CC=CC=C1)C2=CC=CC=C2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

2-(Diphenylphosphino)benzoic Acid (CAS: 17261-28-8)

- Structure: A benzoic acid derivative with a diphenylphosphino (-P(Ph)₂) group at the ortho position (C2 of the benzene ring).

- Molecular Formula : C₁₉H₁₅O₂P .

- Key Differences: Phosphorus Oxidation State: The phosphino group (-P(Ph)₂) in this compound is in a lower oxidation state (+1) compared to the phosphoryl group (-PO(Ph)₂, +5) in 2-diphenylphosphorylbutanoic acid. This alters redox activity and ligand coordination properties. Acidity: The phosphoryl group in 2-diphenylphosphorylbutanoic acid is a stronger electron-withdrawing group, increasing the acidity of the carboxylic proton (predicted pKa ~2–3) compared to the phosphino analog (pKa ~4–5). Applications: While 2-(diphenylphosphino)benzoic acid is used in transition-metal catalysis due to its chelating ability , the phosphoryl variant may favor hydrogen-bonding interactions or act as a chiral auxiliary.

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid; CAS: 76-93-7)

- Structure : A diphenyl-substituted hydroxyacetic acid with two phenyl groups and a hydroxyl group at the central carbon.

- Molecular Formula : C₁₄H₁₂O₃ .

- Key Differences: Functional Groups: Benzilic acid lacks a phosphorus moiety, relying on hydroxyl and carboxylic acid groups for reactivity. The absence of a phosphoryl group reduces its electron-withdrawing effects and acidity (pKa ~3–4 for benzilic acid). Solubility: The phosphoryl group in 2-diphenylphosphorylbutanoic acid enhances polarity, likely improving aqueous solubility compared to benzilic acid, which is more lipophilic. Stereoelectronic Effects: The phosphoryl group enables stronger hydrogen-bond acceptor capacity, useful in supramolecular chemistry or enzyme inhibition.

Comparative Data Table

Research Findings and Trends

- Electronic Effects: Phosphoryl groups enhance electrophilicity at the carboxylic acid, facilitating nucleophilic reactions (e.g., esterification) compared to phosphino or hydroxyl analogs .

- Catalytic Utility: Phosphoryl-containing acids show promise in asymmetric catalysis due to their ability to stabilize transition states via P=O···H interactions, a feature less pronounced in benzilic acid .

- Crystallographic Behavior : While SHELX software is widely used for small-molecule crystallography, the bulky diphenyl groups in these compounds may complicate refinement, necessitating high-resolution data for accurate structural determination.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.